2-Chloropyridine-4-carbonyl chloride
Overview
Description
2-Chloropyridine-4-carbonyl chloride is an organohalide compound with the molecular formula C6H3Cl2NO. It is a derivative of pyridine, where the chlorine atom is substituted at the second position and the carbonyl chloride group is at the fourth position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Mechanism of Action
Target of Action
It’s known that chloropyridines, in general, are used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
2-Chloropyridine-4-carbonyl chloride, like other chloropyridines, reacts with nucleophiles . This interaction leads to the generation of pyridine derivatives substituted at the second and fourth carbons on the heterocycle . The exact mode of action can vary depending on the specific reaction conditions and the nucleophiles involved.
Biochemical Pathways
It’s known that the compound can participate in various chemical reactions to produce different pyridine derivatives . These derivatives can then interact with various biochemical pathways depending on their specific structures and properties.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific pyridine derivatives that it forms through its reactions with nucleophiles . These derivatives can have a wide range of effects, depending on their specific structures and the biochemical pathways they interact with.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of specific nucleophiles, the pH of the environment, temperature, and other conditions that can affect chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloropyridine-4-carbonyl chloride can be synthesized through several methods:
Direct Chlorination: Pyridine is directly chlorinated to form 2-chloropyridine, which is then further reacted with phosgene to introduce the carbonyl chloride group.
Pyridine-N-oxide Route: Pyridine-N-oxides can be chlorinated using phosphoryl chloride to yield 2-chloropyridine, which is subsequently converted to this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination of pyridine followed by reaction with phosgene under controlled conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form 2-chloropyridine-4-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products:
Scientific Research Applications
2-Chloropyridine-4-carbonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloropyridine: A simpler derivative of pyridine with a chlorine atom at the second position.
4-Chloropyridine: Another isomer with the chlorine atom at the fourth position.
2-Chloropyridine-3-carbonyl chloride: A similar compound with the carbonyl chloride group at the third position.
Uniqueness: 2-Chloropyridine-4-carbonyl chloride is unique due to the presence of both the chlorine atom and the carbonyl chloride group, which confer distinct reactivity and make it a valuable intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
2-chloropyridine-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRZWOJTSGFSBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384132 | |
Record name | 2-chloropyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65287-34-5 | |
Record name | 2-chloropyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloropyridine-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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